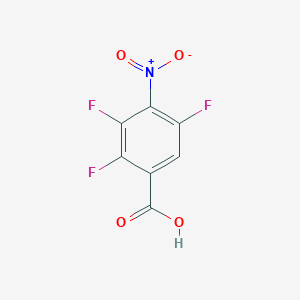

2,3,5-Trifluoro-4-nitrobenzoic acid

Description

2,3,5-Trifluoro-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its foundational structure is benzoic acid, which is modified with three fluorine atoms and a nitro group. The presence of these functional groups places it within two important domains of organic chemistry.

Fluorinated benzoic acids are a class of benzoic acid derivatives where one or more hydrogen atoms on the benzene (B151609) ring are replaced by fluorine. This substitution significantly alters the molecule's physical and chemical properties, including its acidity, lipophilicity, and metabolic stability. rsc.orgresearchgate.net Fluorine's high electronegativity often enhances the biological activity of molecules, making fluorinated compounds common in pharmaceuticals and agrochemicals. s4science.atsci-hub.se

Nitroaromatic compounds are characterized by the presence of at least one nitro group (–NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. scispace.comnih.gov This property is extensively exploited in organic synthesis. scispace.comnih.gov Nitroaromatics are crucial starting materials for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.gov

The subject compound, this compound, combines the features of both classes. The trifluoro-substitution pattern, coupled with the powerful electron-withdrawing nature of the nitro group, creates a highly electron-deficient aromatic system, influencing its reactivity and making it a specialized building block for complex chemical syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1806336-88-8 bldpharm.comfluorochem.co.uk |

| Molecular Formula | C₇H₂F₃NO₄ bldpharm.com |

| Molecular Weight | 221.09 g/mol bldpharm.com |

| IUPAC Name | This compound fluorochem.co.uk |

The true significance of this compound lies in its role as a versatile intermediate in organic synthesis. smolecule.com The diverse reactivity conferred by its functional groups allows it to serve as a starting point for the construction of more complex molecules.

The carboxylic acid group (–COOH) can undergo a variety of transformations, such as esterification, amidation, or reduction. The nitro group (–NO₂) is also a versatile functional handle; it can be readily reduced to an amino group (–NH₂), which is a key step in the synthesis of many pharmaceuticals and other biologically active compounds. frontiersin.orguts.edu.au Furthermore, the fluorine atoms and the nitro group activate the aromatic ring for nucleophilic aromatic substitution, where one or more of the fluorine atoms could potentially be displaced by a nucleophile, allowing for the introduction of new functional groups. nih.gov

This multi-functional nature makes this compound a valuable precursor for creating novel, highly functionalized aromatic compounds, particularly for the pharmaceutical and agrochemical industries where fluorinated and nitrogen-containing molecules are in high demand. frontiersin.org

The field of organofluorine chemistry, which encompasses polyfluorinated aromatic acids, has a rich history that began in the 19th century. wikipedia.orgnih.gov However, it was not until the mid-20th century that the field saw dramatic expansion, driven in part by military applications during World War II and the subsequent growth of the chemical industry. wikipedia.orgresearchgate.net

A significant milestone was the development of new fluorination methods. In the 1930s and 1940s, processes like electrochemical fluorination were developed, enabling the production of highly stable perfluorinated materials. wikipedia.org The synthesis of the first polyfluoroarenes in the 1960s was a major breakthrough that stimulated rapid development in the field. fluorine1.ru These early methods paved the way for the synthesis of a wide variety of polyfluorinated aromatic compounds, including acids.

Research into polyfluorinated aromatic acids has since evolved to explore their unique properties and applications. fluorine1.ru Initially, the focus was on synthesis and understanding the fundamental reactivity of these compounds. fluorine1.ru Over time, as synthetic methods became more sophisticated, researchers began to utilize these compounds as building blocks for complex target molecules, leading to their current importance in fields like materials science and medicinal chemistry. researchgate.net The ongoing study of compounds like this compound is a continuation of this historical progression, focusing on harnessing the unique properties imparted by fluorine for the creation of novel and useful molecules.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)5(10)6(3)11(14)15/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBSWNZYHPWTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Trifluoro 4 Nitrobenzoic Acid

Classical Synthetic Approaches to Fluorinated Nitrobenzoic Acids

Traditional methods for synthesizing fluorinated nitrobenzoic acids have long relied on foundational reactions such as electrophilic aromatic nitration, nucleophilic aromatic substitution, and various carboxylation techniques.

Electrophilic aromatic nitration is a cornerstone of aromatic chemistry, typically involving the reaction of an aromatic compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. organicchemistrytutor.comfrontiersin.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. libretexts.orgyoutube.com

In the context of synthesizing derivatives of 2,3,5-Trifluoro-4-nitrobenzoic acid, the starting material would likely be a trifluorobenzoic acid. The regioselectivity of the nitration is dictated by the existing substituents on the benzene (B151609) ring. The carboxylic acid group is a deactivating, meta-directing group, meaning it slows down the reaction and directs the incoming electrophile to the positions meta to it. youtube.com Conversely, fluorine atoms are deactivating yet ortho-, para-directing. libretexts.org

The interplay of these directing effects on a trifluorinated benzoic acid ring would result in a complex mixture of isomers, making the isolation of the desired this compound challenging. For instance, the nitration of p-fluorobenzoic acid yields 4-fluoro-3-nitrobenzoic acid. prepchem.com The directing effects of multiple fluorine atoms and a carboxyl group would need to be carefully analyzed to predict the major product.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Nitration

| Substituent | Activating/Deactivating | Directing Effect |

| -COOH | Deactivating | Meta |

| -F | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

This table provides a general overview of the directing effects of relevant functional groups.

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. wikipedia.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov

For the synthesis of this compound, a potential SNAr strategy could involve a polychlorinated or polybrominated 4-nitrobenzoic acid derivative as the starting material. Treatment with a fluoride (B91410) source, such as potassium fluoride, would then displace the other halogens. The presence of the electron-withdrawing nitro and carboxyl groups would facilitate this substitution, especially at the ortho and para positions. masterorganicchemistry.com

A notable aspect of SNAr is that the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. imperial.ac.uk This is because the rate-determining step is the initial attack of the nucleophile, which is favored by more electronegative halogens that increase the electrophilicity of the carbon atom. masterorganicchemistry.com

Carboxylation reactions are essential for introducing the carboxylic acid group onto an aromatic ring. One of the most well-known methods is the Kolbe-Schmitt reaction, which is typically used for the carboxylation of phenols. However, other methods are more relevant for non-phenolic precursors.

A common laboratory-scale method involves the carbonation of an organometallic reagent, such as a Grignard reagent or an organolithium species, derived from the corresponding aryl halide. For a precursor to this compound, this would involve forming an organometallic compound from a trifluoronitrohalobenzene, followed by reaction with carbon dioxide.

Another approach is the oxidation of a methyl group on the aromatic ring to a carboxylic acid. For example, 2-fluoro-4-nitrotoluene (B45272) can be oxidized to 2-fluoro-4-nitrobenzoic acid using potassium permanganate. chemicalbook.com A similar strategy could be envisioned starting from a trifluoronitrotoluene derivative.

Modern and Sustainable Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These include catalytic approaches and adherence to the principles of green chemistry.

Modern synthetic methods increasingly employ catalysts to enhance selectivity and reaction rates. In the realm of nitration, solid acid catalysts, such as zeolites, have shown promise in improving regioselectivity. rsc.org These catalysts can provide a high density of acidic sites and shape selectivity that favors the formation of specific isomers. rsc.org The use of metal nitrates, such as bismuth subnitrate in combination with thionyl chloride, has also been explored for the selective nitration of aromatic compounds under milder conditions. nih.gov

For fluorination, catalytic methods are also emerging. While direct fluorination with F₂ is highly reactive and difficult to control, newer reagents and catalytic systems offer more selectivity. For instance, palladium-mediated fluorination has been developed for late-stage functionalization, which could be applicable to complex molecules. dovepress.com

Table 2: Comparison of Classical and Modern Synthetic Approaches

| Feature | Classical Approaches | Modern Catalytic Approaches |

| Reagents | Stoichiometric, often harsh (e.g., fuming acids) | Catalytic, often milder conditions |

| Selectivity | Often leads to mixtures of isomers | Can be highly regioselective and chemoselective |

| Waste | Generates significant stoichiometric waste | Reduces waste by regenerating the catalyst |

| Conditions | Often requires high temperatures and pressures | Can often be performed at lower temperatures and pressures |

This table provides a generalized comparison and specific reactions may vary.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com In the synthesis of fluorinated nitroaromatic compounds, which are important in various industries but can also be environmental pollutants, the application of green chemistry principles is particularly crucial. nih.gov

Key green chemistry considerations include:

Atom Economy: Designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like halogenated hydrocarbons with greener alternatives such as water or supercritical CO₂. google.com For example, research has been conducted on aqueous phase nitration to avoid corrosive mixed acid systems. frontiersin.orgnih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. sciencedaily.comeurekalert.org

Recent research has focused on developing greener fluorination methods to avoid hazardous reagents like SbF₃ and HF. dovepress.com Similarly, efforts are being made to develop safer and more environmentally benign nitration protocols. nih.gov

Flow Chemistry and Continuous Processing Approaches in Fluorination

The adoption of flow chemistry and continuous processing offers significant advantages for the synthesis of fluorinated compounds, including intermediates like polyfluorinated nitrobenzoic acids. While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles can be inferred from the synthesis of related molecules such as 2,4,5-trifluorobenzoic acid. researchgate.net

Continuous flow technology provides superior control over reaction parameters compared to traditional batch methods. researchgate.net Key advantages include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. researchgate.netyoutube.com For fluorination and subsequent nitration reactions, which are often highly exothermic, precise temperature management is crucial to prevent side reactions and ensure regioselectivity.

In a potential flow synthesis, reactants would be pumped through a series of interconnected modules, such as microreactors or packed-bed reactors, where conditions like temperature, pressure, and residence time are precisely controlled. For instance, the synthesis of 2,4,5-trifluorobenzoic acid has been successfully demonstrated in a two-step continuous flow process involving a Grignard exchange followed by carboxylation with CO2 gas in a falling film microreactor. researchgate.net This approach allows for the safe handling of unstable Grignard reagents and efficient gas-liquid reaction, resulting in a high-yield synthesis. researchgate.net Such a setup could be adapted for the synthesis of this compound, showcasing the versatility of flow chemistry.

Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Intermediate Synthesis

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Highly efficient due to large surface-area-to-volume ratio in microreactors. youtube.com |

| Safety | Larger quantities of hazardous materials handled at once. | Small reaction volumes minimize risk; better containment of exothermic events. researchgate.net |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise, automated control over temperature, pressure, flow rate, and residence time. researchgate.net |

| Scalability | Scaling up can be complex and may require re-optimization. | Scaled by running the system for longer periods ("scaling out"); more predictable. |

| Yield & Purity | Often lower due to side reactions from poor process control. | Typically higher yields and purity due to optimized and consistent reaction conditions. researchgate.net |

Stereochemical Considerations and Regioselectivity in Synthesis of Polyfluorinated Systems

The synthesis of this compound does not involve the creation of any chiral centers, so stereochemical considerations are not a factor in its direct synthesis. However, the core challenge lies in achieving the correct regioselectivity during the synthetic sequence, particularly during the introduction of the nitro group onto the polyfluorinated benzene ring.

The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration, is governed by the directing effects of the substituents already present on the aromatic ring. In the case of a trifluorobenzoic acid precursor, the fluorine atoms and the carboxylic acid group exert strong electronic and steric influences.

Fluorine Atoms: As halogens, fluorine atoms are deactivating yet ortho-, para-directing due to the interplay of their inductive electron-withdrawing effect and resonance electron-donating effect.

Carboxylic Acid Group: This group is strongly deactivating and a meta-director.

The synthesis of a specific isomer like this compound requires a strategy where these directing effects combine to favor substitution at the desired C4 position. Often, the synthesis does not start from a pre-formed trifluorobenzoic acid. Instead, a more common route involves the nitration of a suitable polyfluorinated precursor, followed by modification of another functional group into the carboxylic acid. For example, in the synthesis of the related 2-chloro-4-fluoro-5-nitrobenzoic acid, a 2-chloro-4-fluorobenzotrichloride (B1592118) intermediate is nitrated. patsnap.com The existing chloro and fluoro substituents direct the incoming nitro group.

Achieving the 2,3,5-Trifluoro-4-nitro arrangement is challenging due to the competing directing effects. The synthesis must be carefully designed, often starting from a precursor where the substitution pattern pre-ordains the desired regiochemical outcome of the nitration step. The reaction conditions, including the choice of nitrating agent (e.g., HNO₃/H₂SO₄) and temperature, are critical for maximizing the yield of the correct isomer and minimizing the formation of others.

Purification and Isolation Techniques for Research-Scale Production

The effective purification and isolation of this compound are essential to obtain a product of high purity for research applications. Standard laboratory techniques are employed, tailored to the acidic nature and solid-state properties of the compound.

A common purification strategy for acidic products like nitrobenzoic acids involves precipitation and extraction. chemicalbook.com After the synthesis reaction is complete, the crude reaction mixture is often poured into an ice-water mixture. patsnap.com This step serves to quench the reaction and precipitate the crude solid product, as aromatic carboxylic acids typically have low solubility in acidic aqueous solutions.

The primary purification steps are outlined below:

Filtration: The initial crude solid is collected by vacuum filtration and washed with water to remove residual acids (e.g., sulfuric and nitric acid) and other water-soluble impurities. chemicalbook.comgoogle.com

Acid-Base Extraction: The crude solid is dissolved in a suitable aqueous base, such as sodium hydroxide (B78521) or sodium bicarbonate, to form the water-soluble sodium salt. patsnap.comchemicalbook.com Any non-acidic, organic-soluble impurities can then be removed by washing this basic solution with an organic solvent like dichloromethane (B109758) or ethyl acetate. patsnap.comchemicalbook.com

Reprecipitation: The aqueous solution containing the sodium salt is then re-acidified, typically with a strong acid like hydrochloric acid (HCl), to a pH of around 2. chemicalbook.comgoogle.com This protonates the carboxylate salt, causing the purified this compound to precipitate out of the solution.

Final Isolation and Drying: The purified precipitate is collected again by vacuum filtration, washed with cold deionized water to remove any remaining salts, and then dried under vacuum to yield the final product. chemicalbook.com

For achieving very high purity, an additional recrystallization step from a suitable solvent system may be performed.

Table 2: Research-Scale Purification Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching & Precipitation | The reaction mixture is added to ice-water. | To stop the reaction and precipitate the crude solid product. patsnap.com |

| 2. Initial Filtration | The crude solid is collected via vacuum filtration and washed with water. | To separate the product from the bulk of the reaction medium and soluble byproducts. chemicalbook.com |

| 3. Dissolution & Extraction | The solid is dissolved in aqueous base (e.g., NaOH), and the solution is washed with an organic solvent. | To convert the acid to its salt for aqueous extraction and remove neutral/basic organic impurities. patsnap.comchemicalbook.com |

| 4. Acidification | The aqueous layer is acidified with a strong acid (e.g., HCl) to a low pH. | To regenerate the insoluble carboxylic acid, causing it to precipitate. chemicalbook.comgoogle.com |

| 5. Final Collection | The purified solid is collected by filtration, washed with cold water, and dried. | To isolate the pure product and remove residual salts and solvent. chemicalbook.com |

Chemical Reactivity and Reaction Mechanisms of 2,3,5 Trifluoro 4 Nitrobenzoic Acid

Reactivity of the Carboxyl Group

The carboxyl group of 2,3,5-trifluoro-4-nitrobenzoic acid participates in a range of reactions typical of carboxylic acids, including esterification, amidation, decarboxylation, and reduction. The electronic environment of the fluorinated and nitrated phenyl ring modulates the reactivity of this group.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comtruman.edu The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. google.com For example, the esterification of a similar compound, 3-nitrobenzoic acid, with methanol (B129727) is carried out by heating to reflux in the presence of concentrated sulfuric acid. truman.edu Given the electron-withdrawing nature of the substituents on the aromatic ring of this compound, the carboxyl group is activated towards nucleophilic attack, which can facilitate the esterification process.

Alternative methods for esterification under milder conditions involve the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to activate the carboxylic acid, allowing for its reaction with alcohols at room temperature. Other modern coupling agents, such as uronium-based reagents like TBTU and TATU, are also effective for preparing esters from carboxylic acids and alcohols in the presence of an organic base. researchgate.net

Amidation: The formation of amides from this compound typically proceeds through the activation of the carboxyl group to form a more reactive intermediate, which is then treated with an amine. A common strategy involves converting the carboxylic acid to its corresponding acyl chloride, for instance, by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the desired amide.

Alternatively, peptide coupling agents, similar to those used in esterification, can be employed for the direct amidation of the carboxylic acid. These reagents, in combination with a base, facilitate the formation of an amide bond under mild conditions. The synthesis of amide-functionalized 1,2,4-triazol-5-amines, for example, can involve the acylation of an amino group, a reaction that shares mechanistic principles with the amidation of a carboxylic acid. nih.gov

A summary of representative esterification and amidation reactions is presented in the table below.

| Reaction Type | Reactants | Reagents and Conditions | Product |

| Esterification | This compound, Alcohol (e.g., Methanol) | H₂SO₄ (catalyst), Reflux | Methyl 2,3,5-trifluoro-4-nitrobenzoate |

| Amidation | This compound, Amine (e.g., Ammonia) | 1. SOCl₂ or (COCl)₂ 2. Amine | 2,3,5-Trifluoro-4-nitrobenzamide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a significant reaction for certain benzoic acid derivatives, particularly when heated. masterorganicchemistry.com The ease of decarboxylation is often influenced by the stability of the carbanionic intermediate formed upon loss of CO₂. For many simple benzoic acids, this reaction requires high temperatures. However, the presence of specific functional groups can facilitate decarboxylation.

A well-known mechanism for decarboxylation occurs in β-keto acids, which proceed through a cyclic, six-membered transition state. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com While this compound is not a β-keto acid, the principles of stabilization of the intermediate play a crucial role. The decarboxylation of fluorinated phthalic acids to yield fluorinated benzoic acids has been reported, often requiring a catalyst such as copper or its salts and high temperatures in a dipolar aprotic solvent.

The stability of the resulting aryl anion is a key factor. The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring in this compound would help to stabilize the negative charge that develops on the ring during decarboxylation. This suggests that under forcing conditions, such as high heat, potentially in the presence of a copper catalyst, decarboxylation to yield 1,2,4-trifluoro-3-nitrobenzene (B1304932) could be a possible reaction pathway.

Reductions to Aldehydes and Alcohols

The carboxyl group of this compound can be reduced to either a primary alcohol or an aldehyde, with the outcome depending on the choice of reducing agent and reaction conditions. A significant challenge in these reductions is the chemoselective reduction of the carboxyl group in the presence of the easily reducible nitro group.

Reduction to Alcohols: The reduction of a carboxylic acid to a primary alcohol typically requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of this transformation; however, it would also reduce the nitro group. masterorganicchemistry.com A more selective approach is often necessary.

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a reagent that can selectively reduce carboxylic acids to alcohols in the presence of many other functional groups, including nitro groups. This selectivity makes it a suitable choice for the conversion of this compound to (2,3,5-trifluoro-4-nitrophenyl)methanol. Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a promoter such as 2,4,6-trichloro-1,3,5-triazine, which has been shown to reduce nitrobenzoic acids to their corresponding nitrobenzyl alcohols. rsc.org For instance, 4-nitrobenzoic acid can be reduced to 4-nitrobenzyl alcohol using this system. rsc.orgnih.govazurewebsites.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. It often requires converting the carboxylic acid into a derivative that is more easily controlled during reduction. For example, the carboxylic acid can be converted to an acyl chloride or an ester. The reduction of these derivatives with a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminum hydride (DIBAL-H) at low temperatures, can yield the corresponding aldehyde. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

Reactivity of the Nitro Group

The nitro group of this compound is a key site of reactivity, primarily involving reduction to various nitrogen-containing functional groups or its complete removal through denitration.

Selective Reduction to Amino and Hydroxylamino Derivatives

The selective reduction of the nitro group in the presence of the carboxylic acid is a common and synthetically useful transformation. This conversion of a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group fundamentally alters the electronic properties of the aromatic ring. masterorganicchemistry.com

A variety of reagents can achieve this selective reduction. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used method. masterorganicchemistry.comcommonorganicchemistry.com However, care must be taken as some hydrogenation catalysts can also reduce the carboxylic acid under more forcing conditions.

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid, are classic reagents for the reduction of aromatic nitro groups to anilines. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that is often compatible with a range of other functional groups. masterorganicchemistry.com Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the selective reduction of nitro groups. commonorganicchemistry.com The choice of reagent can sometimes allow for the partial reduction to the corresponding hydroxylamino derivative. For example, controlled reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield arylhydroxylamines.

The product of the complete reduction of the nitro group would be 4-amino-2,3,5-trifluorobenzoic acid. This transformation is significant as it introduces a versatile amino group that can undergo a wide array of further chemical modifications.

A summary of common reagents for the selective reduction of the nitro group is provided in the table below.

| Reagent | Conditions | Product |

| H₂ / Pd/C | Catalytic hydrogenation | 4-Amino-2,3,5-trifluorobenzoic acid |

| Fe / HCl | Acidic reduction | 4-Amino-2,3,5-trifluorobenzoic acid |

| SnCl₂ | Mild reduction | 4-Amino-2,3,5-trifluorobenzoic acid |

| Zn / NH₄Cl | Controlled reduction | 4-Hydroxylamino-2,3,5-trifluorobenzoic acid |

Denitration Reactions

Denitration, the complete removal of the nitro group from the aromatic ring, is a less common but possible reaction pathway. This can occur under specific conditions, often involving radical intermediates or redox processes. rsc.orgnih.govacs.orgrsc.org

One reported method for denitration involves a redox reaction where an ortho-substituted nitro group can be cleaved from the aromatic ring. rsc.orgrsc.org While this compound does not have an ortho-substituent that would readily participate in such an intramolecular redox reaction, intermolecular denitration processes are also known. For instance, the reaction of nitroaromatic compounds with arylnitrile radical cations has been shown to lead to the elimination of the nitro group. nih.govacs.org

Another potential pathway for denitration is hydrodenitration, which involves the replacement of the nitro group with a hydrogen atom. This transformation is generally difficult to achieve but can be accomplished through catalytic hydrogenation over specific catalysts, such as platinum on silica (B1680970) gel at high temperatures, or through radical reactions using reagents like tributyltin hydride. wikipedia.org These methods, however, would likely also reduce the carboxylic acid group.

Reactivity of the Fluoro Substituents

The reactivity of the fluorine atoms on the benzene (B151609) ring is significantly influenced by the strong electron-withdrawing effects of the nitro group and the carboxylic acid function. These groups dictate the regioselectivity of nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorinated Positions

The presence of a nitro group, a powerful activating group for nucleophilic aromatic substitution (SNAr), renders the fluorine atoms susceptible to displacement by nucleophiles. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group, in this case, a fluoride (B91410) ion. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

For this compound, the fluorine atoms at the C3 and C5 positions are ortho and para to the strongly deactivating nitro group, respectively. This positioning makes them particularly activated towards nucleophilic attack. The fluorine at C2, being meta to the nitro group, is considerably less reactive. Therefore, nucleophilic substitution is expected to occur selectively at the C3 and C5 positions. By analogy, a similar compound, 2,3,4-trifluoro-5-nitrobenzoic acid, undergoes substitution reactions at the positions activated by the nitro group (C2 and C4). chemicalbook.com

The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, a step that is facilitated by the high electronegativity of the fluorine atom, which polarizes the C-F bond.

A variety of nucleophiles can be employed to displace the activated fluorine atoms, leading to a range of substituted benzoic acid derivatives.

| Nucleophile | Potential Product(s) | Reaction Conditions |

|---|---|---|

| Ammonia (B1221849) (NH₃) | 3-Amino-2,5-difluoro-4-nitrobenzoic acid and/or 5-Amino-2,3-difluoro-4-nitrobenzoic acid | Aqueous ammonia, heat |

| Hydroxide (B78521) (e.g., NaOH) | 3-Hydroxy-2,5-difluoro-4-nitrobenzoic acid and/or 5-Hydroxy-2,3-difluoro-4-nitrobenzoic acid | Aqueous base, heat |

| Alkoxides (e.g., NaOCH₃) | 3-Methoxy-2,5-difluoro-4-nitrobenzoic acid and/or 5-Methoxy-2,3-difluoro-4-nitrobenzoic acid | Methanol, base |

| Thiolates (e.g., NaSCH₃) | 3-(Methylthio)-2,5-difluoro-4-nitrobenzoic acid and/or 5-(Methylthio)-2,3-difluoro-4-nitrobenzoic acid | Appropriate solvent, base |

Directed Ortho Metalation (DoM) Strategies Adjacent to Fluorine

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles. organic-chemistry.org

In this compound, both the carboxylic acid and the fluorine atoms can act as directing groups. The carboxylic acid is a potent DMG, readily forming a lithium carboxylate in situ, which then directs the lithiation to an adjacent position. Fluorine is considered a moderate directing group. organic-chemistry.org The only available proton ortho to the carboxylic acid group is at the C6 position. This position is also ortho to the fluorine at C5. The directing power of the carboxylate group is generally stronger than that of a fluorine atom. Therefore, treatment with a strong lithium amide base like lithium tetramethylpiperidide (LTMP) or sec-butyllithium (B1581126) is expected to result in regioselective deprotonation at the C6 position.

The resulting aryllithium species can react with a range of electrophiles to introduce new substituents at the C6 position, providing a route to contiguously substituted polyhalogenated benzoic acids.

| Electrophile | Reagent | Product at C6 |

|---|---|---|

| Deuterium | D₂O | -D |

| Iodine | I₂ | -I |

| Carbonyl compounds | Aldehydes/Ketones (e.g., (CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Carboxylation | CO₂ | -COOH |

| Silyl (B83357) group | (CH₃)₃SiCl | -Si(CH₃)₃ |

Electrophilic and Nucleophilic Aromatic Reactions of the Polyfluorinated Ring System

The chemical character of the this compound ring system is overwhelmingly electrophilic. The cumulative electron-withdrawing power of three fluorine atoms, a nitro group, and a carboxylic acid group makes the ring extremely electron-deficient.

Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are highly disfavored. These reactions require an electron-rich aromatic ring to attack an electrophile. nih.gov The deactivating nature of the existing substituents on this compound effectively shuts down this reaction pathway under standard conditions.

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic reactions. As detailed in section 3.3.1, nucleophilic aromatic substitution (SNAr) is the dominant reaction pathway, allowing for the selective replacement of the activated fluorine atoms at the C3 and C5 positions. thegoodscentscompany.com The high reactivity in SNAr reactions is a hallmark of polyfluorinated and nitrated aromatic compounds.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of its key transformations can be understood from well-established principles of related reactions.

The mechanism for the Nucleophilic Aromatic Substitution (SNAr) proceeds in two main steps. nih.gov

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (an activated fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex . The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the para position.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the fluoride leaving group, yielding the final substitution product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.

The mechanism for Directed Ortho Metalation (DoM) involves the following key steps: wikipedia.org

Deprotonation: The acidic proton of the carboxylic acid reacts first with the strong organolithium base.

Directed deprotonation: The resulting lithium carboxylate directs the base to deprotonate the closest available ortho-proton (at C6), forming a dianionic aryllithium intermediate. This is facilitated by the coordination of the organolithium reagent to the carboxylate group.

Electrophilic quench: The newly formed aryllithium, a potent nucleophile, attacks an added electrophile to form a new carbon-electrophile bond, yielding the functionalized product after an aqueous workup.

These established mechanisms provide a robust framework for understanding and predicting the reactivity of this compound.

Derivatization and Functionalization Strategies Employing 2,3,5 Trifluoro 4 Nitrobenzoic Acid

Strategic Utilization of Fluorine Atoms for Molecular Design

Modulation of Electronic Properties for Synthetic Purposes

The reactivity of 2,3,5-Trifluoro-4-nitrobenzoic acid is dominated by the powerful electron-withdrawing nature of its substituents. The three fluorine atoms and the para-nitro group work in concert to significantly decrease the electron density of the aromatic ring. This electronic modulation is not static; the functional groups can be chemically altered to fundamentally change the molecule's reactivity, providing a versatile platform for synthesis.

The primary strategies for modulating its electronic properties include:

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly deactivating nitro group, positioned para to a fluorine atom at C-5, makes the aromatic ring highly susceptible to nucleophilic attack. This electronic arrangement facilitates the displacement of the fluoride (B91410) ions, which are effective leaving groups. This is a common strategy in the synthesis of fluoroquinolone antibiotics, where a nitro group activates a neighboring position for substitution by weak nucleophiles. researchgate.net For instance, in related syntheses, a nitro group ortho to a chlorine atom facilitates the addition of various primary amines at that position. researchgate.net Similarly, 2,3,4-trifluoro-5-nitrobenzoic acid, a related isomer, undergoes substitution reactions at its fluorine-substituted positions with nucleophiles like ammonium (B1175870) hydroxide (B78521) or aniline (B41778) derivatives. chemicalbook.com This allows for the controlled introduction of new functional groups, effectively using the initial electronic deficiency to build molecular complexity.

Reduction of the Nitro Group: The nitro group itself is a key point of modulation. It can be readily reduced to an amino group (-NH₂) using standard reagents such as hydrogen gas with a palladium catalyst (Pd/C) or stannous chloride (SnCl₂). chemicalbook.commdpi.com This transformation dramatically alters the electronic landscape of the molecule. The resulting amino group is a strong electron-donating group, which activates the ring towards electrophilic substitution and changes the potential for further derivatization. This amino functionality can then serve as a handle for a wide range of subsequent reactions, including diazotization, acylation, and alkylation.

The table below summarizes the influence of the key functional groups on the molecule's reactivity for synthetic applications.

| Functional Group | Electronic Effect | Synthetic Implication | Example Transformation |

| **Nitro Group (-NO₂) ** | Strongly electron-withdrawing; Activates ring for SNAr | Can be readily reduced to an amino group, reversing the electronic effect. chemicalbook.com | -NO₂ → -NH₂ |

| Fluorine Atoms (-F) | Electron-withdrawing; Good leaving groups in SNAr | Can be displaced by various nucleophiles (e.g., amines, alkoxides). chemicalbook.com | Ar-F + Nu-H → Ar-Nu + H-F |

| Carboxylic Acid (-COOH) | Electron-withdrawing; Reaction site | Can be converted to esters, amides, or acid chlorides for coupling reactions. google.com | -COOH → -COCl or -COOR |

Multicomponent Reactions Involving Fluorinated Nitrobenzoic Acids

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate complex molecular structures from simple precursors. nih.gov

While specific examples of this compound being used directly in named multicomponent reactions are not prevalent in the literature, its structure contains multiple reactive sites that make it a prime candidate for such transformations. The potential for its use in MCRs lies in the orthogonal reactivity of its functional groups.

A hypothetical MCR design involving a fluorinated nitrobenzoic acid could proceed in a sequential, one-pot fashion:

Initial SNAr Step: The highly activated ring could first react with a bifunctional nucleophile, for example, an amino alcohol. The amine would displace the C-5 fluorine atom due to the strong activation from the para-nitro group.

Subsequent Condensation/Cyclization: The carboxylic acid moiety of the benzoic acid and the second functional group of the nucleophile (the alcohol) could then participate in an intramolecular or intermolecular reaction, such as an esterification or a more complex MCR like a Ugi or Passerini-type reaction, possibly after conversion of the acid to a more reactive intermediate.

The reduction of the nitro group to an amine in situ could also unlock further MCR possibilities, introducing a new nucleophilic site for participation in reactions that build heterocyclic scaffolds. The combination of a nucleophilic substitution handle, a carboxylic acid function, and a modifiable nitro group within one molecule provides a rich platform for the design of novel and efficient MCRs.

Advanced Spectroscopic and Analytical Research Techniques for 2,3,5 Trifluoro 4 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed investigation of 2,3,5-Trifluoro-4-nitrobenzoic acid and its derivatives. It provides unparalleled insight into molecular structure, connectivity, and the electronic environment of individual atoms, which is crucial for elucidating reaction mechanisms.

¹H, ¹³C, and ¹⁹F NMR for Structural Assignments in Research

The structural characterization of this compound and its reaction products relies heavily on one-dimensional NMR techniques.

¹H NMR: The proton NMR spectrum of this compound is relatively simple, typically showing a single resonance for the aromatic proton. The chemical shift of this proton is influenced by the electron-withdrawing effects of the fluorine and nitro groups. In studies involving the synthesis of derivatives, the disappearance of this signal or the appearance of new signals in different regions of the spectrum can confirm the success of a reaction.

¹³C NMR: The carbon-13 NMR spectrum provides information about all the carbon atoms in the molecule. The carbon atom of the carboxylic acid group typically appears at a downfield chemical shift. The aromatic carbons exhibit complex splitting patterns due to coupling with the fluorine atoms, which can be used to confirm the substitution pattern on the benzene (B151609) ring.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for characterizing fluorinated aromatic compounds like this compound. It provides distinct signals for each fluorine atom, and the coupling patterns between them (J-coupling) can definitively establish their relative positions on the aromatic ring. This is instrumental in distinguishing between different isomers that might be formed during a reaction.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~8.10 | d | J(H,F) = ~7 |

| ¹³C (COOH) | ~165 | s | |

| ¹⁹F (F2) | ~-130 | m | |

| ¹⁹F (F3) | ~-145 | m | |

| ¹⁹F (F5) | ~-120 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation

For more complex derivatives of this compound, two-dimensional NMR techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is particularly useful when the aromatic ring is further substituted, leading to a more complex system of proton signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the resonances of protonated carbons in the aromatic ring.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to monitor the progress of its reactions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of this compound and its derivatives. For the parent compound, HRMS can confirm the presence of the expected number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M-H]⁻ | 220.9825 | 220.9821 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound and its derivatives. Common fragmentation pathways for this compound include the loss of small molecules such as CO₂, NO₂, and HF. Analyzing these fragments helps to piece together the structure of the original molecule, providing an extra layer of confidence in its identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are directly related to the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the different functional groups present. The O-H stretch of the carboxylic acid appears as a broad band, while the C=O stretch is a sharp, intense peak. The asymmetric and symmetric stretches of the nitro group (NO₂) are also readily identifiable, as are the C-F stretching vibrations. These bands can be monitored during a reaction to follow the conversion of the starting material to the product.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For this compound, the symmetric stretch of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3200-2500 (broad) |

| C=O stretch | ~1700 | |

| Nitro Group | Asymmetric stretch | ~1550 |

| Symmetric stretch | ~1350 | |

| Aromatic C-F | C-F stretch | 1300-1100 |

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it elucidates the intricate network of non-covalent interactions that govern the crystal packing, such as hydrogen bonds, halogen bonds, and π-π stacking. These supramolecular interactions are crucial in determining the material's physical properties, including melting point, solubility, and polymorphism.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as isomers of nitro trifluoromethyl benzoic acid, provides significant insight into the expected solid-state behavior. For instance, studies on 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid reveal that the carboxylic acid groups typically form centrosymmetric dimers via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. google.com This dimerization is a common and robust supramolecular synthon in carboxylic acids.

Table 1: Representative Crystallographic Data for Related Nitroaromatic Acids

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| 4-nitro-2-(trifluoromethyl)benzoic acid | Monoclinic | P2₁/c | O-H···O hydrogen bond dimers (R²₂(8) motif) | google.com |

| 4-nitro-3-(trifluoromethyl)benzoic acid | Triclinic | P-1 | O-H···O hydrogen bond dimers, F···F interactions, π-π stacking | google.comresearchgate.net |

| 3,5-Dinitrobenzoic acid | Monoclinic | P2₁/c | O-H···O, N-H···O, C-H···O hydrogen bonds, π-π stacking | nih.gov |

This table presents data from structurally similar compounds to infer the likely crystallographic features of this compound.

The study of co-crystals, where the target acid is crystallized with another molecule, can also reveal its interaction preferences and be used to engineer specific solid-state properties. nih.gov The strong hydrogen-bonding capability of the carboxylic acid group, combined with the electron-withdrawing nature of the nitro and fluoro substituents, makes this compound a candidate for forming complex supramolecular assemblies. nih.govnih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring in Research

Chromatographic techniques are fundamental tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating and quantifying components in a mixture. For aromatic carboxylic acids like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation of nitrobenzoic acid isomers can be challenging due to their similar polarities. doi.org To achieve effective separation, the mobile phase composition is critical. It often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. doi.orgnih.gov Acidifying the mobile phase (e.g., with acetic acid, formic acid, or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, which ensures better retention on the nonpolar column and improved peak shape. doi.org

Reaction monitoring, such as during the nitration of a fluorobenzoic acid precursor, can be effectively performed by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. nih.gov This allows for the simultaneous tracking of the consumption of starting material and the formation of the desired product and any byproducts, enabling the optimization of reaction conditions like temperature, time, and catalyst loading.

Table 2: Exemplary HPLC Conditions for Analysis of Nitrobenzoic Acids

| Parameter | Condition | Purpose | Reference |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. | doi.orgnih.gov |

| Mobile Phase | Acetonitrile/Water/Acid (e.g., Acetic Acid) | Elution of analytes; acid suppresses ionization for better retention and peak shape. | doi.org |

| Detection | UV-Vis Detector (e.g., 254 nm) | The nitroaromatic chromophore allows for sensitive detection. | doi.orgnih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | Controls retention time and separation efficiency. | doi.org |

This table outlines typical starting conditions for developing an HPLC method for this compound, based on methods for similar compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While the high boiling point and polarity of carboxylic acids can present challenges for direct GC analysis, derivatization can overcome these limitations. Converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is a common strategy. nih.gov For instance, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (B98337) group, increasing volatility and thermal stability. nih.gov

For nitroaromatic compounds, GC is often coupled with highly sensitive detectors like an Electron Capture Detector (ECD), which is particularly responsive to electrophilic groups like nitro functions, or a mass spectrometer (MS). google.comepa.gov GC-MS provides not only quantitative data but also structural information from the mass spectrum, which is invaluable for the unambiguous identification of reactants, products, and impurities in a reaction mixture. nih.govresearchgate.net EPA Method 8091, for example, details GC conditions for the analysis of various nitroaromatics using wide-bore capillary columns (e.g., DB-5) and ECD or Nitrogen-Phosphorus Detectors (NPD). epa.gov

Purity assessment by GC involves developing a method that can separate the main compound from any residual starting materials, solvents, or side products from the synthesis. By comparing the peak area of the target compound to the total area of all peaks, a purity percentage can be estimated.

Computational and Theoretical Investigations of 2,3,5 Trifluoro 4 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of 2,3,5-trifluoro-4-nitrobenzoic acid. These computational techniques allow for a detailed examination of the molecule's orbitals and charge distribution, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). libretexts.org

For this compound, the energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are indicative of its kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl The presence of electron-withdrawing fluorine atoms and a nitro group is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's electrophilic character.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.4 | Energy difference between HOMO and LUMO |

Note: The values presented in this table are hypothetical and serve as an example of the data obtained from FMO analysis. Actual values would be determined through specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is highly influenced by its substituent groups. The electronegative fluorine atoms and the nitro group create a complex electronic landscape. Molecular electrostatic potential (MEP) maps are used to visualize this charge distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

In this compound, the areas around the oxygen atoms of the nitro and carboxylic acid groups would exhibit a strong negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the regions near the hydrogen atom of the carboxyl group and the carbon atoms attached to the fluorine and nitro groups would show a positive potential, indicating sites for nucleophilic attack. These maps are valuable for predicting intermolecular interactions and the molecule's reactivity patterns.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides powerful tools for predicting reaction mechanisms and identifying the transient structures known as transition states.

Density Functional Theory (DFT) in Reaction Pathway Studies

Density Functional Theory (DFT) is a widely used computational method for studying the reaction pathways of organic molecules. researchgate.netrsc.org By calculating the potential energy surface of a reaction, DFT can identify the most energetically favorable route from reactants to products. rsc.org This includes the identification of intermediates and the calculation of activation energies for each step. For this compound, DFT could be employed to study reactions such as nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms or the nitro group. The calculations would reveal the preferred site of attack and the energy barriers involved.

Ab Initio Methods for High-Level Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though they are computationally more demanding than DFT. icm.edu.plnih.gov For this compound, ab initio calculations could be used to refine the geometries of transition states and to obtain more precise energy values, offering a deeper understanding of its reaction kinetics and thermodynamics.

Conformation Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of this compound are crucial for its properties. The orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring can significantly affect its reactivity and physical characteristics.

Computational methods can be used to perform a conformational analysis, identifying the most stable arrangement of the molecule's atoms. This involves calculating the energy of different rotational isomers (rotamers) to find the global minimum on the potential energy surface. Intramolecular hydrogen bonding between the carboxylic acid group and an adjacent fluorine or nitro group could play a role in stabilizing certain conformations. DFT studies on similar substituted benzoic acids have been used to understand these types of intramolecular forces and their effect on molecular properties. chemrxiv.org

QSAR/QSPR Studies for Guiding Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property, respectively. ijert.org These models are instrumental in rational drug design and materials science for optimizing lead compounds and predicting the activities of newly designed molecules before their synthesis, thereby saving time and resources. ijert.orgdrugdesign.org

For a molecule like this compound, a QSAR/QSPR study would typically involve the following steps:

Data Set Assembly: A diverse set of compounds structurally related to this compound with known biological activities (for QSAR) or properties (for QSPR) would be compiled. drugdesign.org

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. nih.gov

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices. nih.gov

3D Descriptors: Dependent on the 3D coordinates of the atoms, such as molecular shape and volume. dergipark.org.tr

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links the descriptors to the observed activity or property. dergipark.org.tr

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using both internal and external validation techniques. nih.gov

In the context of designing analogs of this compound, QSAR studies could be invaluable. For instance, QSAR models have been successfully developed for various nitroaromatic compounds to predict their toxicity. nih.govnih.gov These studies have shown that descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces can contribute significantly to the toxicity of these compounds. nih.gov Similarly, QSAR studies on benzoic acid derivatives have revealed the importance of hydrophobicity, molar refractivity, and aromaticity for their inhibitory activities against certain enzymes. nih.gov

The Hammett equation, a classic example of a QSPR, is often used to predict the pKa of benzoic acid analogs by correlating it with molecular descriptors. drugdesign.org For this compound, the electron-withdrawing effects of the fluorine and nitro substituents would be quantified to predict its acidity.

The table below illustrates the types of molecular descriptors that would be relevant in a hypothetical QSAR/QSPR study of this compound and its analogs.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity/Property |

| Constitutional (1D) | Molecular Weight | Can influence transport and distribution. |

| Topological (2D) | Balaban J index | Relates to the branching and shape of the molecule. nih.gov |

| Geometrical (3D) | Molecular Surface Area | Affects interactions with biological macromolecules. |

| Electronic | Dipole Moment | Influences solubility and binding affinity. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and stability. nih.gov |

| Hydrophobicity | LogP | Governs partitioning between aqueous and lipid phases. nih.gov |

By developing a validated QSAR model, medicinal chemists could strategically modify the structure of this compound—for example, by altering the substitution pattern or introducing new functional groups—to enhance a desired biological activity while minimizing potential toxicity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the dynamic behavior of molecules, including conformational changes, solvent effects, and intermolecular interactions at an atomic level. acs.orgyoutube.com

For this compound, MD simulations could be employed to investigate several key aspects:

Solvent Effects: The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in explicit solvent (e.g., water) can reveal how solvent molecules arrange around the solute and how this solvation shell affects the conformation and properties of this compound. The strong dielectric screening effect of water, for instance, plays a crucial role in the dissolution of ionic species by reducing the electrostatic interactions between them. youtube.com

Intermolecular Interactions: In a condensed phase or a biological system, this compound will interact with its neighboring molecules. MD simulations can elucidate the nature and strength of these interactions, which include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitro group can also act as a hydrogen bond acceptor. acs.org MD simulations can characterize the dynamics and stability of these hydrogen bonds with solvent molecules or biological targets.

Halogen Bonding: The fluorine atoms on the benzene ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. nih.gov

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems, which is a key interaction in the binding of many drugs to their protein targets.

Computational studies on related halogenated compounds have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to provide deeper insights into the nature of intermolecular interactions. nih.gov These analyses can quantify the strength and directionality of interactions like hydrogen and halogen bonds.

The following table summarizes the potential intermolecular interactions of this compound that could be investigated using molecular dynamics simulations.

| Interacting Group on this compound | Potential Interaction Type | Interacting Partner Example | Significance |

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Water, Amino Acid Residues | Crucial for solubility and receptor binding. |

| Nitro Group (-NO₂) | Hydrogen Bonding, Dipole-Dipole | Water, Polar Molecules | Influences solvation and electrostatic interactions. acs.org |

| Fluorine Atoms (-F) | Halogen Bonding, Dipole-Dipole | Electron-rich atoms (e.g., O, N) | Contributes to binding specificity and solid-state packing. nih.gov |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Aromatic Amino Acids, Other Aromatic Molecules | Important for binding to protein active sites. |

Applications of 2,3,5 Trifluoro 4 Nitrobenzoic Acid As a Key Chemical Synthon

Precursor in the Synthesis of Advanced Organic Materials

The distinct electronic properties and reactivity of 2,3,5-trifluoro-4-nitrobenzoic acid make it an important precursor for advanced organic materials with tailored optical, electronic, and physical properties.

While direct evidence for the use of this compound in the synthesis of fluorinated polymers and monomers is not extensively documented in the public domain, its structural motifs are found in related fluorinated compounds used for such applications. For instance, other polyfluorinated benzoic acids are known to be precursors for fluorinated polymers. The presence of multiple fluorine atoms in the molecule can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers. The general strategy would involve the conversion of the carboxylic acid to a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative, followed by polymerization.

Nitroaromatic compounds are foundational in the synthesis of a vast range of dyes and pigments. The nitro group can be readily reduced to an amino group, which is a key functional group for the formation of azo dyes, a major class of synthetic colorants. Although specific dyes derived from this compound are not widely reported, the synthetic route is well-established. For example, p-nitrobenzoic acid is used in the manufacture of synthetic dyes. nih.gov The reduction of the nitro group in this compound would yield 4-amino-2,3,5-trifluorobenzoic acid. This amino-functionalized molecule could then be diazotized and coupled with various aromatic compounds (coupling components) to produce a range of fluorinated azo dyes. The fluorine atoms would be expected to influence the color, lightfastness, and solubility of the resulting dyes.

Intermediate for Agrochemical and Industrial Chemicals

The structural features of this compound make it a valuable intermediate in the synthesis of certain agrochemicals and industrial chemicals. The presence of fluorine atoms is a common feature in many modern pesticides, as they can enhance biological activity and metabolic stability. While direct applications of this specific isomer in major commercial agrochemicals are not prominent, the synthesis of various fluorinated and nitrated benzoic acid derivatives is a key aspect of agrochemical research. agropages.com For example, other isomers like 2-fluoro-4-nitrobenzoic acid are recognized as valuable intermediates in the synthesis of agrochemicals. archivemarketresearch.com

In the context of industrial chemicals, this compound can serve as a starting material for the preparation of a variety of fluorinated compounds. For instance, it can be used to synthesize other substituted trifluoronitrobenzenes through decarboxylation or other transformations of the carboxylic acid group. These resulting compounds can then be used in a multitude of industrial applications.

Building Block for Complex Polyfluorinated Aromatic Systems

One of the most significant applications of this compound is as a building block for constructing more complex polyfluorinated aromatic systems. The fluorine atoms on the ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents.

For instance, the reaction of 2,3,4-trifluoro-5-nitrobenzoic acid with ammonia (B1221849) can lead to the substitution of a fluorine atom to produce aminodifluoronitrobenzoic acid derivatives. chemicalbook.comnih.gov Similarly, this compound can undergo analogous reactions. The carboxylic acid group can be converted to other functional groups, such as amides or esters, either before or after the SNAr reactions, further expanding the range of accessible molecules. This reactivity is crucial for the synthesis of highly substituted and complex aromatic compounds that are often key components in pharmaceuticals, materials science, and other areas of chemical research. Other related building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid are also used for creating diverse heterocyclic scaffolds. nih.gov

| Reactant | Product | Application of Product Class |

| Ammonia | 4-Amino-2,5-difluoro-3-nitrobenzoic acid | Pharmaceutical and agrochemical intermediates |

| Methoxide | 4-Methoxy-2,5-difluoro-3-nitrobenzoic acid | Precursors for materials with specific electronic properties |

| Thiolates | 4-(Alkylthio)-2,5-difluoro-3-nitrobenzoic acid | Building blocks for sulfur-containing functional materials |

Role in Supramolecular Chemistry and Host-Guest Systems

While there is no direct literature citing the use of this compound in supramolecular chemistry, its structural characteristics suggest potential applications in this field. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. fiveable.me The aromatic ring of this compound can participate in π-π stacking interactions, a common organizing force in supramolecular structures. thno.org

Furthermore, the carboxylic acid group is capable of forming strong hydrogen bonds, which are fundamental to the construction of many supramolecular architectures, such as rosettes and tapes. The fluorine atoms can also participate in weaker hydrogen bonds and other non-covalent interactions. The design of host-guest systems often relies on creating a cavity (the host) that can bind a specific molecule (the guest). nih.govresearchgate.net The rigid and electronically defined nature of this compound could make it a suitable component for the construction of novel host molecules.

Application in Catalyst Ligand Synthesis

The chemical structure of this compound, featuring a combination of electron-withdrawing fluorine atoms and a nitro group, alongside a carboxylic acid moiety, theoretically allows for several types of chemical transformations. These could include amidation, esterification, or cross-coupling reactions, which are common strategies in the synthesis of complex organic molecules, including catalyst ligands. The nitro group can also be reduced to an amine, providing another reactive site for further functionalization.

Despite these structural features that indicate its potential utility, the scientific community has not published research specifically focused on its incorporation into catalytic systems. Searches for its use in coordination chemistry or in the formation of metal complexes, which are foundational to many catalytic processes, have not yielded specific examples. While related fluorinated and nitrated benzoic acid derivatives are known intermediates in the synthesis of pharmaceuticals and agrochemicals, this particular isomer's application in catalysis remains an unexplored or, at the very least, an undocumented area of research.

Further investigation into proprietary research or less accessible chemical literature might reveal specific applications, but based on currently available data, no detailed findings or data tables on the use of this compound for catalyst ligand synthesis can be provided.

Future Research Directions and Emerging Paradigms for 2,3,5 Trifluoro 4 Nitrobenzoic Acid Research

Development of Novel and More Efficient Synthetic Routes for Fluorinated Aromatic Acids